

Application Notes and Protocols: Tyk2-IN-15 in a Murine Psoriasis Model

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Compound of Interest

Compound Name: Tyk2-IN-15

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Introduction

Psoriasis is a chronic inflammatory skin disease characterized by hyperproliferation of keratinocytes and infiltration of immune cells. The Janus kinase (JAK) signaling pathway, particularly Tyrosine kinase 2 (Tyk2), plays a pivotal role in mediating the effects of pro-inflammatory cytokines such as Interleukin-23 (IL-23), IL-12, and Type I Interferons (IFNs), which are central to the pathogenesis of psoriasis. Consequently, selective inhibition of Tyk2 presents a promising therapeutic strategy. This document provides a detailed experimental protocol for evaluating the efficacy of a selective Tyk2 inhibitor, using deucravacitinib (a well-characterized Tyk2 inhibitor similar to **Tyk2-IN-15**) as an example, in an imiquimod (IMQ)-induced murine model of psoriasis.

Data Presentation

The following tables summarize the quantitative data from a representative study evaluating the effect of the Tyk2 inhibitor deucravacitinib in an IMQ-induced psoriasis mouse model.

Table 1: Clinical Assessment of Psoriasis-like Skin Inflammation

Treatment Group	Total PASI Score (Day 7)	Erythema Score (Day 7)	Scaling Score (Day 7)	Skin Thickness (mm, Day 7)
IMQ + Vehicle	9.8 ± 0.8	3.5 ± 0.3	3.7 ± 0.4	1.2 ± 0.1
IMQ + Deucravacitinib (30 mg/kg)	4.5 ± 0.6	1.8 ± 0.2	1.5 ± 0.3	0.7 ± 0.1

*Data are presented as mean ± SEM. *p < 0.01 compared to IMQ + Vehicle group. The Psoriasis Area and Severity Index (PASI) for mice is scored on a scale of 0-4 for erythema, scaling, and thickness, with a total possible score of 12[1][2].

Table 2: Analysis of Pro-inflammatory Cytokines in Skin Tissue

Treatment Group	IL-17A (pg/mg protein)	IL-12p70 (pg/mg protein)	TNF-α (pg/mg protein)	IL-6 (pg/mg protein)	IL-1β (pg/mg protein)
IMQ + Vehicle	150 ± 20	85 ± 10	120 ± 15	250 ± 30	180 ± 25
IMQ + Deucravacitinib (30 mg/kg)	60 ± 10	40 ± 8	55 ± 9	110 ± 18	80 ± 12*

*Data are presented as mean ± SEM. *p < 0.01 compared to IMQ + Vehicle group. Cytokine levels were measured in skin homogenates.

Table 3: Immune Cell Infiltration in Skin

Treatment Group	γδ T Cells (%)	Neutrophils (%)
IMQ + Vehicle	12.5 ± 1.5	15.2 ± 2.0
IMQ + Deucravacitinib (30 mg/kg)	4.8 ± 0.8	6.5 ± 1.2

*Data are presented as the percentage of total viable cells in the skin, expressed as mean \pm SEM. *p < 0.01 compared to IMQ + Vehicle group.

Experimental Protocols

I. Imiquimod-Induced Psoriasis Murine Model

This protocol describes the induction of psoriasis-like skin inflammation in mice using imiquimod cream[3][4].

Materials:

- BALB/c mice (female, 8-10 weeks old)
- Imiquimod 5% cream (e.g., Aldara™)
- Vehicle control (e.g., Vaseline™)
- Electric shaver
- Depilatory cream
- Calipers

Procedure:

- Acclimatize mice to the housing conditions for at least one week before the experiment.
- Two days prior to the start of the experiment, anesthetize the mice and shave a 2x3 cm area on the dorsal skin.
- Apply a thin layer of depilatory cream to the shaved area for 1-2 minutes and then gently wipe it off with a damp cloth. Ensure the skin is not irritated.
- Randomly divide the mice into experimental groups (e.g., IMQ + Vehicle, IMQ + **Tyk2-IN-15**).
- For six consecutive days, topically apply 62.5 mg of 5% imiquimod cream to the shaved dorsal skin of each mouse in the psoriasis-induced groups[1][2]. The control group should receive a similar application of vehicle cream.

- Administer **Tyk2-IN-15** or the vehicle control daily according to the specific experimental design (e.g., oral gavage, intraperitoneal injection, or topical application). For example, deucravacitinib can be administered orally at a dose of 30 mg/kg[2].
- Monitor the mice daily for signs of psoriasis-like skin inflammation.
- On day 7, euthanize the mice and collect skin tissue and other relevant organs for further analysis.

II. Clinical Assessment of Psoriasis Severity

Procedure:

- Daily, assess the severity of the skin inflammation on the dorsal skin using a modified Psoriasis Area and Severity Index (PASI) score for mice.
- Score the following parameters independently on a 0-4 scale (0: none, 1: slight, 2: moderate, 3: marked, 4: very marked):
 - Erythema (redness)
 - Scaling
 - Thickness (induration)
- The total PASI score is the sum of the individual scores (maximum of 12).
- Measure skin thickness daily using a caliper.

III. Histopathological Analysis

This protocol outlines the steps for Hematoxylin and Eosin (H&E) staining of skin tissue sections to assess epidermal thickness and immune cell infiltration.

Materials:

- 10% neutral buffered formalin
- Paraffin wax

- Microtome
- Glass slides
- Hematoxylin and Eosin staining solutions
- Ethanol (various concentrations)
- Xylene
- Mounting medium

Procedure:

- Fix the collected skin tissue in 10% neutral buffered formalin for 24 hours.
- Dehydrate the tissue through a series of graded ethanol solutions and embed in paraffin wax.
- Cut 5 μm thick sections using a microtome and mount them on glass slides.
- Deparaffinize the sections in xylene and rehydrate through a graded series of ethanol to water.
- Stain the sections with Hematoxylin for 3-5 minutes, which stains cell nuclei blue/purple.
- Rinse in running tap water.
- Differentiate with 1% acid alcohol and then "blue" the sections in Scott's tap water substitute.
- Counterstain with Eosin for 1-2 minutes, which stains the cytoplasm and extracellular matrix in shades of pink.
- Dehydrate the stained sections through graded ethanol and clear in xylene.
- Mount a coverslip on the slide using a mounting medium.
- Examine the slides under a microscope to assess for epidermal hyperplasia (acanthosis), parakeratosis, and immune cell infiltration in the dermis.

IV. Cytokine Analysis by ELISA

This protocol describes the measurement of pro-inflammatory cytokine levels in skin tissue homogenates.

Materials:

- Collected skin tissue
- Lysis buffer (e.g., RIPA buffer with protease inhibitors)
- Homogenizer
- Microcentrifuge
- ELISA kits for specific cytokines (e.g., IL-17A, IL-12p70, TNF- α)
- Microplate reader

Procedure:

- Excise the dorsal skin and snap-freeze it in liquid nitrogen or store it at -80°C until use.
- Weigh the frozen skin tissue and add an appropriate volume of lysis buffer.
- Homogenize the tissue on ice using a mechanical homogenizer.
- Centrifuge the homogenate at 12,000 x g for 15 minutes at 4°C.
- Collect the supernatant containing the protein lysate.
- Determine the total protein concentration of the lysate using a protein assay (e.g., BCA assay).
- Perform the ELISA for the target cytokines according to the manufacturer's instructions.
- Read the absorbance on a microplate reader and calculate the cytokine concentrations based on a standard curve.

- Normalize the cytokine concentrations to the total protein concentration of the respective sample (e.g., pg of cytokine per mg of total protein).

V. Flow Cytometry Analysis of Skin Infiltrating Immune Cells

This protocol details the isolation and analysis of immune cells from the skin.

Materials:

- Collected skin tissue
- RPMI-1640 medium
- Collagenase D
- DNase I
- 70 µm cell strainers
- FACS buffer (PBS with 2% FBS)
- Fluorochrome-conjugated antibodies against immune cell markers (e.g., CD45, CD3, γδTCR, Ly6G)
- Flow cytometer

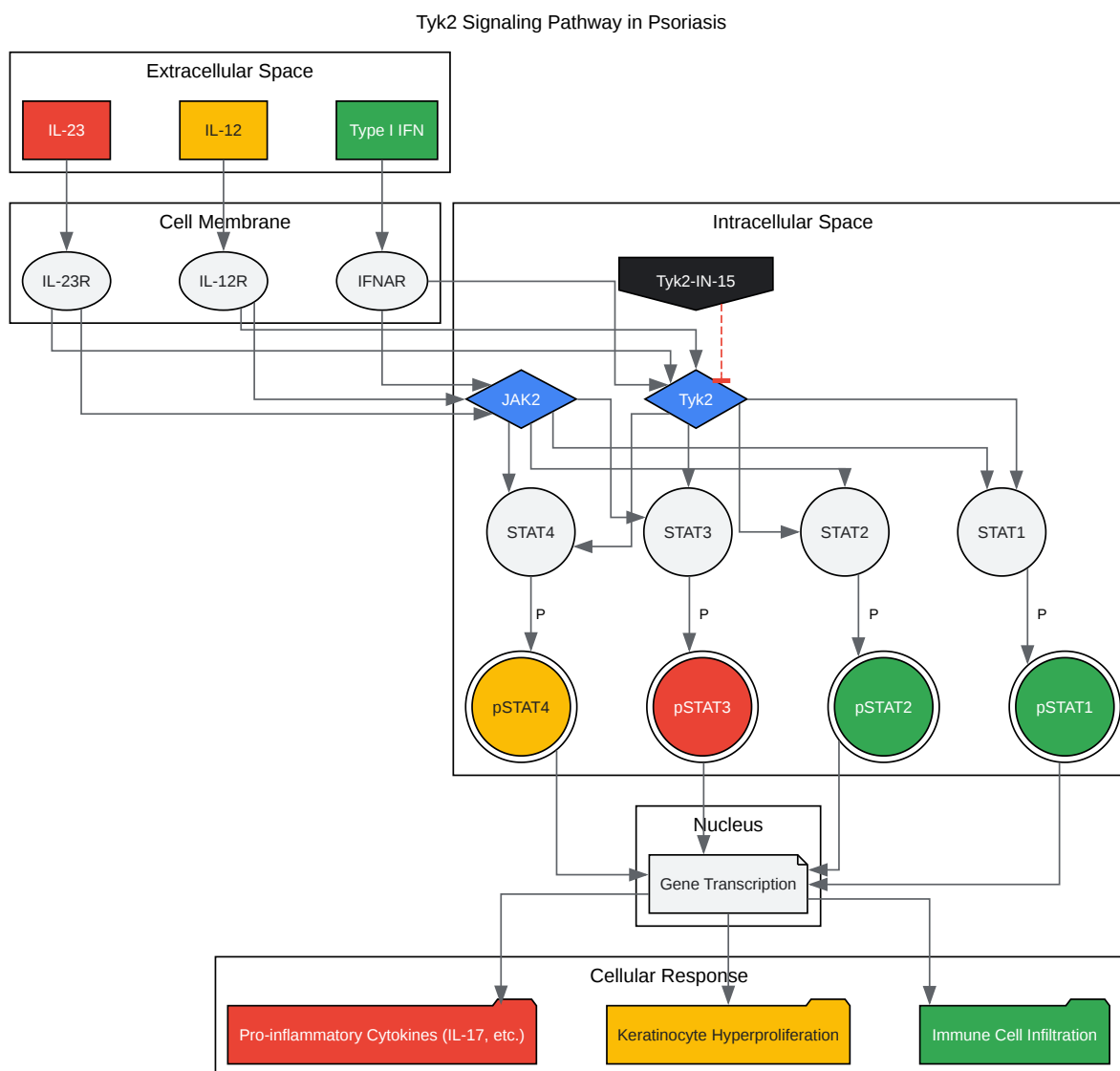
Procedure:

- Mince the collected skin tissue into small pieces in RPMI-1640 medium.
- Digest the tissue in RPMI-1640 containing Collagenase D and DNase I for 90 minutes at 37°C with gentle agitation.
- Filter the cell suspension through a 70 µm cell strainer to obtain a single-cell suspension.
- Wash the cells with FACS buffer and centrifuge at 300 x g for 5 minutes.

- Resuspend the cell pellet in FACS buffer and count the viable cells.
- Stain the cells with a cocktail of fluorochrome-conjugated antibodies against the desired cell surface markers for 30 minutes on ice in the dark.
- Wash the cells twice with FACS buffer.
- Resuspend the cells in FACS buffer and acquire the data on a flow cytometer.
- Analyze the data using appropriate software to quantify the percentage of different immune cell populations.

Visualizations

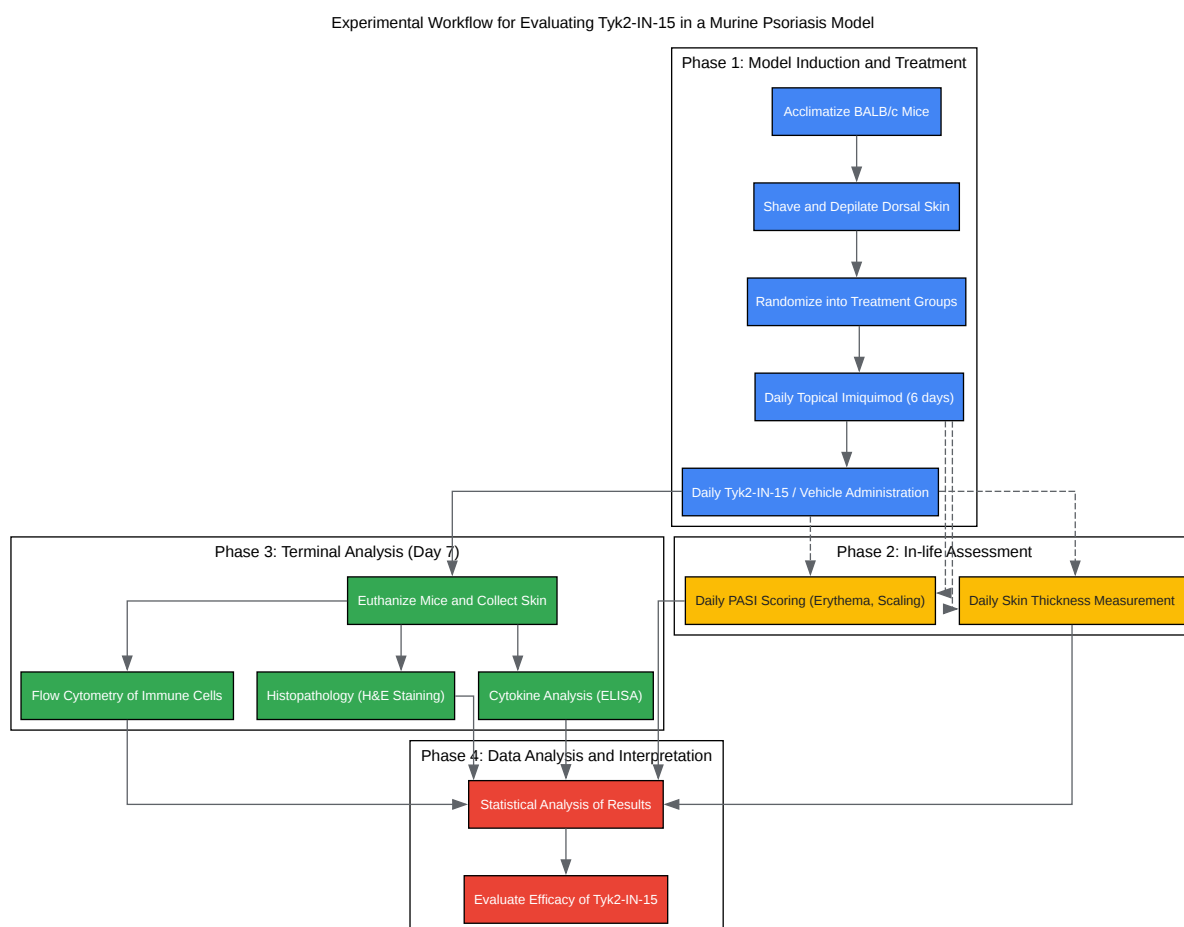
Tyk2 Signaling Pathway in Psoriasis



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Caption: Tyk2 signaling in psoriasis and the inhibitory action of **Tyk2-IN-15**.

Experimental Workflow for Tyk2-IN-15 Evaluation



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Caption: Workflow for assessing **Tyk2-IN-15** efficacy in a murine psoriasis model.

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References

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